ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic compound with a complex structure that combines an imidazo[2,1-f]purine core with a cyclohexyl group and an acetate ester
Properties
IUPAC Name |
ethyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-4-28-14(25)11-23-17(26)15-16(21(3)19(23)27)20-18-22(15)10-12(2)24(18)13-8-6-5-7-9-13/h10,13H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXZQBBVHKRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4CCCCC4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step processes:
Formation of the imidazo[2,1-f]purine core: : Starting with a purine derivative, cyclization reactions under acidic or basic conditions help in forming the imidazo[2,1-f]purine nucleus.
Incorporation of the cyclohexyl group: : A Friedel-Crafts alkylation reaction with cyclohexyl chloride introduces the cyclohexyl group.
Introduction of the acetate ester: : The final step involves esterification of the compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial synthesis may scale these reactions using optimized conditions:
Catalysts like Lewis acids for Friedel-Crafts reactions.
High-pressure reactors to ensure efficient cyclization.
Continuous flow synthesis for esterification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, primarily at the purine ring, under strong oxidizing agents.
Reduction: : Reductive conditions can target the cyclohexyl group, potentially reducing it to a simpler alkane structure.
Substitution: : Electrophilic substitution can occur at the dimethyl groups on the purine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: : Modified purine derivatives with added oxygen functionalities.
Reduction: : Simplified cyclohexane derivatives.
Substitution: : Halogenated purine derivatives.
Scientific Research Applications
This compound has found various applications across different fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its interactions with nucleic acids and potential as a biochemical tool.
Medicine: : Investigated for its antiviral and anticancer properties.
Industry: : Utilized in the development of novel polymers and materials.
Mechanism of Action
Ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects through:
Molecular Targets: : Interaction with DNA and RNA, inhibiting replication processes.
Pathways Involved: : Disruption of nucleic acid synthesis pathways, leading to cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other imidazo[2,1-f]purine derivatives, this compound stands out due to its unique combination of a cyclohexyl group and an acetate ester, which enhances its lipophilicity and membrane permeability.
List of Similar Compounds
8-Cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin: : Without the ethyl acetate group.
2,4-Dioxo-1H-imidazo[2,1-f]purin-3-yl acetate: : Lacks the cyclohexyl and dimethyl substituents.
1,7-Dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid: : A carboxylic acid derivative.
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